molecular formula C12H16N4O4 B158758 2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone CAS No. 1655-42-1

2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone

Cat. No.: B158758
CAS No.: 1655-42-1
M. Wt: 280.28 g/mol
InChI Key: UNLVZDNGQXFBAY-UHFFFAOYSA-N
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Description

2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone is a chemical compound known for its unique structure and properties It is characterized by the presence of a dinitroaniline group and a methylpentan-2-ylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of 2,4-dinitroaniline with 4-methylpentan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpentan-2-ylideneamino)aniline
  • N-(4-methylpentan-2-ylideneamino)octanamide
  • N-[(E)-4-methylpentan-2-ylideneamino]acetamide

Uniqueness

2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methylpentan-2-ylideneamino)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-8(2)6-9(3)13-14-11-5-4-10(15(17)18)7-12(11)16(19)20/h4-5,7-8,14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLVZDNGQXFBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278112
Record name 1-(2,4-Dinitrophenyl)-2-(4-methylpentan-2-ylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-42-1
Record name 1-(2,4-Dinitrophenyl)-2-(4-methylpentan-2-ylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1655-42-1
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